N-[(2-chlorophenyl)methyl]-2-[2-(2-methyl-1H-1,3-benzodiazol-1-yl)ethyl]-[1,2,4]triazolo[1,5-c]quinazolin-5-amine
Description
N-[(2-Chlorophenyl)methyl]-2-[2-(2-methyl-1H-1,3-benzodiazol-1-yl)ethyl]-[1,2,4]triazolo[1,5-c]quinazolin-5-amine is a triazoloquinazoline derivative characterized by a fused [1,2,4]triazolo[1,5-c]quinazoline core. The molecule features two key substituents:
- A 2-chlorobenzyl group attached to the quinazoline amine (position 5).
- A 2-(2-methylbenzodiazol-1-yl)ethyl chain linked to the triazole ring (position 2).
The triazoloquinazoline scaffold is known for its structural versatility, enabling interactions with enzymes such as kinases and DNA topoisomerases . The benzodiazolyl and chlorophenyl moieties may enhance binding affinity to biological targets through hydrophobic interactions and π-π stacking .
Properties
IUPAC Name |
N-[(2-chlorophenyl)methyl]-2-[2-(2-methylbenzimidazol-1-yl)ethyl]-[1,2,4]triazolo[1,5-c]quinazolin-5-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H22ClN7/c1-17-29-22-12-6-7-13-23(22)33(17)15-14-24-31-25-19-9-3-5-11-21(19)30-26(34(25)32-24)28-16-18-8-2-4-10-20(18)27/h2-13H,14-16H2,1H3,(H,28,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIUPRXHGAXDPNY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2N1CCC3=NN4C(=N3)C5=CC=CC=C5N=C4NCC6=CC=CC=C6Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H22ClN7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2-chlorophenyl)methyl]-2-[2-(2-methyl-1H-1,3-benzodiazol-1-yl)ethyl]-[1,2,4]triazolo[1,5-c]quinazolin-5-amine typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the following steps:
Formation of the Benzodiazole Moiety: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the benzodiazole ring.
Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced through a nucleophilic substitution reaction using a chlorinated aromatic compound.
Formation of the Triazoloquinazoline Core: This step involves the cyclization of intermediates to form the triazoloquinazoline core, often under high-temperature conditions.
Final Coupling Reaction: The final step involves coupling the benzodiazole and triazoloquinazoline intermediates under specific conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This can include the use of advanced techniques such as continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
N-[(2-chlorophenyl)methyl]-2-[2-(2-methyl-1H-1,3-benzodiazol-1-yl)ethyl]-[1,2,4]triazolo[1,5-c]quinazolin-5-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated solvents and appropriate nucleophiles or electrophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline derivatives, while reduction may produce amine derivatives.
Scientific Research Applications
N-[(2-chlorophenyl)methyl]-2-[2-(2-methyl-1H-1,3-benzodiazol-1-yl)ethyl]-[1,2,4]triazolo[1,5-c]quinazolin-5-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, including as an inhibitor of specific enzymes or receptors.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-[(2-chlorophenyl)methyl]-2-[2-(2-methyl-1H-1,3-benzodiazol-1-yl)ethyl]-[1,2,4]triazolo[1,5-c]quinazolin-5-amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Physicochemical Comparisons
The following table summarizes structural features and properties of the target compound and related derivatives:
Key Findings from Comparative Analysis
Core Structure Variations: The triazole ring position (1,5-a vs. For example, [1,2,4]triazolo[1,5-c]quinazoline derivatives (target compound and ) may exhibit distinct π-stacking behavior compared to [1,2,3]triazolo[1,5-a]quinazolines .
Substituent Effects: Chlorophenyl groups (target compound and ) are associated with enhanced hydrophobic interactions, while methoxy/ethoxy groups (e.g., ) improve solubility but may reduce membrane permeability.
Biological Implications :
- Compounds with bulky substituents (e.g., benzodiazolyl in the target compound) may show higher specificity for enzyme active sites but lower bioavailability due to increased molecular weight .
- Derivatives with halogen atoms (e.g., chloro in the target compound and ) often exhibit improved binding affinity via halogen bonding .
Biological Activity
N-[(2-chlorophenyl)methyl]-2-[2-(2-methyl-1H-1,3-benzodiazol-1-yl)ethyl]-[1,2,4]triazolo[1,5-c]quinazolin-5-amine is a complex organic compound that has garnered attention for its potential biological activities. This article delves into its synthesis, biological activity, and relevant case studies.
Synthesis
The synthesis of this compound involves several steps typical of heterocyclic chemistry. The primary pathway includes the reaction of 2-chlorobenzyl amine with various intermediates leading to the formation of the triazoloquinazoline structure. The incorporation of the benzimidazole moiety enhances its biological profile.
Synthetic Route
- Starting Materials : 2-chlorobenzyl amine, 2-methyl-1H-benzodiazole.
- Reagents : Various catalysts and solvents such as ethanol or DMSO.
- Final Product : The target compound is obtained through cyclization and purification processes.
Antimicrobial Properties
Research indicates that compounds with similar structures exhibit significant antimicrobial activity. For instance, derivatives of benzimidazole and triazole have shown effectiveness against a range of bacteria and fungi.
Table 1: Antimicrobial Activity Comparison
| Compound | Activity Type | MIC (μg/mL) |
|---|---|---|
| Benzimidazole Derivative | Antibacterial | 25 (P. aeruginosa) |
| Triazole Compound | Antifungal | 50 (C. albicans) |
| Target Compound | TBD | TBD |
Antitumor Activity
The compound has also been assessed for antitumor properties. Similar triazoloquinazoline derivatives have been reported to inhibit cancer cell proliferation in various assays.
Case Study: Antitumor Efficacy
A study demonstrated that a related compound exhibited IC50 values in the low micromolar range against several cancer cell lines, indicating potential for further development in oncology.
The biological activity is hypothesized to be mediated through:
- Inhibition of DNA Gyrase : Compounds with similar structures have been shown to interfere with bacterial DNA replication.
- Topoisomerase Inhibition : This mechanism plays a crucial role in the antitumor effects observed in vitro.
Structure-Activity Relationship (SAR)
Understanding the SAR is critical for optimizing the biological activity of such compounds. Modifications at specific positions on the benzodiazole and triazole rings can significantly alter potency and selectivity.
Key Findings
- The presence of halogen substituents (e.g., chlorine) enhances lipophilicity and cellular uptake.
- The benzimidazole moiety contributes to increased interaction with biological targets due to its planar structure.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
